2-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide
Description
2-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide is a benzodioxine . It has been used in the synthesis of new antibacterial compounds that combine sulfonamide and benzodioxane fragments in their framework .
Synthesis Analysis
The synthesis of this compound-related compounds has been reported in the literature. For instance, the synthesis was initiated by reacting 1,4-benzodioxane-6-amine with 2-bromoacetyl bromide in aqueous alkaline media under dynamic pH control .Molecular Structure Analysis
The molecular structure of this compound-related compounds has been determined by various spectroscopy techniques such as IR, 1H NMR, 13C NMR, and EI-MS . The InChI code for a related compound, 2-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidine, is1S/C12H15NO2/c1-2-10(13-5-1)9-3-4-11-12(8-9)15-7-6-14-11/h3-4,8,10,13H,1-2,5-7H2
. Chemical Reactions Analysis
The chemical reactions involving this compound and its derivatives have been studied. For example, some molecules exhibited moderate inhibitory potential against acetylcholinesterase and α-glucosidase enzymes .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound-related compounds have been reported. For instance, 2-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidine has a molecular weight of 205.26 g/mol and is a liquid at room temperature . Another related compound, N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide, has a molecular weight of 291 g/mol and a melting point of 149 – 152°C .Future Directions
The future research directions for 2-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide and its derivatives could include further exploration of their antibacterial potential, their inhibitory effects on various enzymes, and their potential use as therapeutic agents for inflammatory ailments . Additionally, more studies are needed to fully understand their mechanism of action and to assess their safety and toxicity profiles.
Properties
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c16-15(17)12-4-2-1-3-11(12)10-5-6-13-14(9-10)19-8-7-18-13/h1-6,9H,7-8H2,(H2,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKMBYUQGTVZVMI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=CC=CC=C3C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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